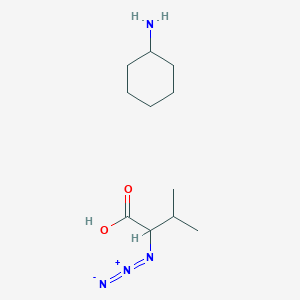
Olanzapine Lactam Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olanzapine Lactam Impurity is a degradation product of the antipsychotic drug Olanzapine. This compound is formed through oxidative degradation and is often found in commercial preparations of Olanzapine .
Vorbereitungsmethoden
The synthesis of Olanzapine Lactam Impurity from Olanzapine involves multiple steps. The process typically includes the oxidation and ring-opening of the thiophene ring in Olanzapine . The formation of this impurity is often accompanied by the formation of ketothiolactam. The synthetic route is shown in Scheme 1, with a yield of approximately 7% . Industrial production methods often involve stress conditions such as thermal or oxidative stress to induce the formation of this impurity .
Analyse Chemischer Reaktionen
Olanzapine Lactam Impurity undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to its formation. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Can be reduced back to Olanzapine under specific conditions.
Substitution: Reacts with nucleophiles to form substituted products.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions include ketothiolactam and other oxidative degradation products .
Wissenschaftliche Forschungsanwendungen
Olanzapine Lactam Impurity is primarily used in pharmaceutical research. Its applications include:
Product Development: Used to study the stability and degradation pathways of Olanzapine.
Quality Control: Employed in the identification of unknown impurities and the assessment of genotoxic potential.
Method Validation: Used in the validation of analytical methods for Olanzapine and its impurities.
Wirkmechanismus
Olanzapine itself acts as an antagonist of multiple neuronal receptors, including dopamine receptors (D1, D2, D3, D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, 5HT6), alpha-1 adrenergic receptors, histamine receptors (H1), and multiple muscarinic receptors . The impurity may exhibit similar receptor interactions but with reduced efficacy.
Vergleich Mit ähnlichen Verbindungen
Olanzapine Lactam Impurity can be compared with other impurities of Olanzapine, such as:
Olanzapine Thiolactam: Another oxidative degradation product.
N-Desmethyl Olanzapine: A metabolite of Olanzapine.
Olanzapine EP Impurity A, B, C, D: Various impurities identified in pharmacopoeial standards.
This compound is unique due to its specific formation pathway involving the oxidation and ring-opening of the thiophene ring .
Eigenschaften
IUPAC Name |
3-(2-hydroxyprop-1-enyl)-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKVZGLTQPNIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
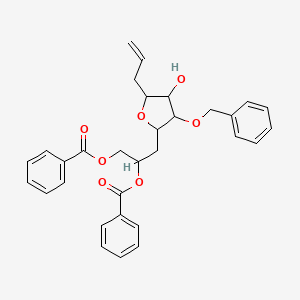

![8-Chloro-6-(4-Methyl-1-Piperazinyl)Benzo[B][1,5]Benzoxazepine](/img/structure/B13390191.png)

![methyl (2Z)-2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethenylamino]oxymethyl]phenyl]acetate](/img/structure/B13390204.png)
![2-[3-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B13390210.png)
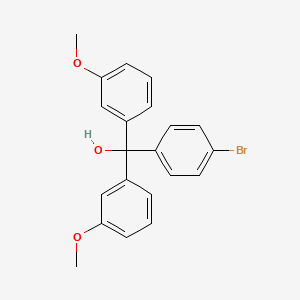
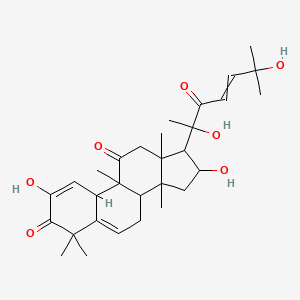
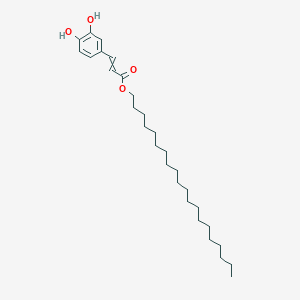
![[5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate](/img/structure/B13390230.png)
![Tert-butyl-[2-(1-ditert-butylphosphanylethyl)cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13390231.png)
![L-Lysine,N2-acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13390236.png)
